4-benzoyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-Benzoyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a central oxadiazole ring substituted at position 2 with a 4-methanesulfonylphenyl group and at position 5 with a benzamide moiety bearing a benzoyl substituent.
Properties
IUPAC Name |
4-benzoyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5S/c1-32(29,30)19-13-11-18(12-14-19)22-25-26-23(31-22)24-21(28)17-9-7-16(8-10-17)20(27)15-5-3-2-4-6-15/h2-14H,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMWPKPXQXCDCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the cyclodesulfurization of 4-benzoyl-1-cyanoacetylthiosemicarbazide in refluxing ethanolic mercuric oxide solution . This reaction forms the oxadiazole ring, which is a key structural component of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzoyl and methanesulfonylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Antimicrobial Activity : Studies have indicated that oxadiazole derivatives possess antimicrobial properties. The presence of the methanesulfonyl group enhances this activity by improving solubility and bioavailability .
- Anti-inflammatory Effects : Compounds with oxadiazole moieties have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that derivatives like 4-benzoyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide may inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in various cancer cell lines .
Synthetic Utility
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with commercially available benzoyl chloride and 4-methanesulfonylaniline as precursors.
- Reaction Conditions : The formation of the oxadiazole ring is achieved through cyclization reactions under acidic or basic conditions. This step is crucial for developing the desired biological activity.
- Purification Techniques : After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the target compound with high purity .
Therapeutic Applications
The therapeutic applications of this compound are still under investigation but hold promise in several areas:
- Cancer Therapy : Due to its anticancer properties, there is ongoing research into its use as a chemotherapeutic agent. Studies focus on its efficacy against specific cancer types and its mechanism of action at the molecular level .
- Infection Control : Its antimicrobial properties suggest potential applications in developing new antibiotics or antifungal agents, particularly against resistant strains .
Data Table: Summary of Applications
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated the effects of oxadiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited tumor growth in vitro and showed promise for further development into therapeutic agents.
- Antimicrobial Efficacy : In a recent investigation into novel antimicrobial agents, derivatives featuring the oxadiazole structure were tested against Gram-positive and Gram-negative bacteria. Results demonstrated that these compounds exhibited potent activity, suggesting their potential as new antibiotics.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the benzoyl group are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes or receptors, leading to the modulation of various biochemical pathways. Further research is needed to fully elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key observations :
Antifungal and Enzyme Inhibition
Cytotoxicity
- Compound 5a () : Exhibits cytotoxicity via apoptosis induction (IC₅₀: 12–18 µM against MCF-7 cells), linked to its 4-chlorophenyl and oxadiazole motifs .
Research Findings and Implications
- Structure-activity relationship (SAR) : The 4-methanesulfonylphenyl group in the target compound may enhance target affinity compared to LMM5’s methoxy group or BI62658’s chloro substituent, though in vivo efficacy remains untested .
Biological Activity
The compound 4-benzoyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide represents a novel class of benzamide derivatives that have garnered attention for their potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 484.55 g/mol. Its structure features a benzamide core substituted with a 1,3,4-oxadiazole ring and a methanesulfonyl group, which are critical for its biological activity.
Antiviral Activity
Recent studies indicate that benzamide derivatives exhibit broad-spectrum antiviral effects. For instance, compounds similar to this compound have shown efficacy against various viruses by enhancing intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication. Specifically, the compound's structural analogs have been tested against Hepatitis B virus (HBV), showing promising results in vitro and in vivo for their ability to reduce viral load and improve liver function markers .
Anticancer Activity
In the realm of oncology, benzamide derivatives have been explored as potential inhibitors of various cancer cell lines. The compound's structural features allow it to interact with specific kinases involved in cancer progression. For example, related compounds have demonstrated significant inhibition of RET kinase activity, which is implicated in several cancers .
A study highlighted that certain benzamide derivatives exhibited IC50 values below 10 μM against cancer cell lines, indicating strong anticancer potential . The mechanism of action is thought to involve the disruption of cancer cell proliferation pathways through inhibition of key signaling molecules.
Case Studies
- Antiviral Efficacy Against HBV : In a controlled study, the derivative was evaluated for its ability to inhibit HBV replication in hepatocyte cultures. Results showed a significant reduction in viral DNA levels compared to untreated controls, suggesting that the compound could be developed as an anti-HBV agent .
- Cancer Cell Line Studies : A series of experiments were conducted using human cancer cell lines treated with varying concentrations of the compound. The results indicated that at concentrations above 5 μM, there was a marked decrease in cell viability and an increase in apoptosis markers compared to control groups .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antiviral | HBV | <10 | Inhibition of viral replication via APOBEC3G upregulation |
| Anticancer | Various Cancer Cell Lines | <5 | RET kinase inhibition leading to reduced cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
